molecular formula C14H20N4O2 B2595624 N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2202071-26-7

N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2595624
CAS No.: 2202071-26-7
M. Wt: 276.34
InChI Key: FVKZVODXFSTGGO-UHFFFAOYSA-N
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Description

N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound featuring an imidazole ring, a piperidine ring, and an amide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves several steps, typically starting with the preparation of the imidazole and piperidine intermediates. Common synthetic routes for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide include other imidazole derivatives, such as:

Properties

IUPAC Name

N-[2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-3-12(19)17(2)10-13(20)18-8-4-5-11(9-18)14-15-6-7-16-14/h3,6-7,11H,1,4-5,8-10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKZVODXFSTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C2=NC=CN2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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